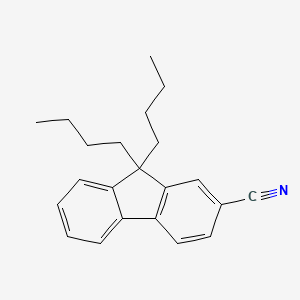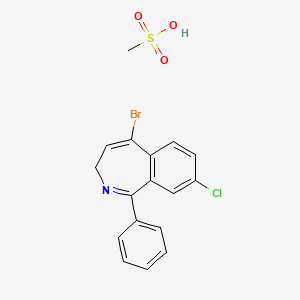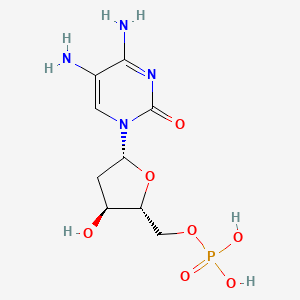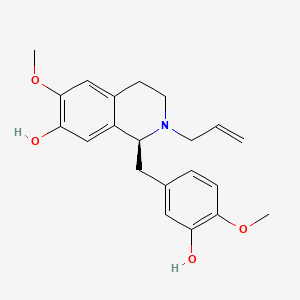
9,9-Dibutyl-9H-fluorene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dibutyl-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C22H25N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a cyano group (-CN) attached to the fluorene core. This compound is known for its planar structure and is used in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 9,9-Dibutyl-9H-fluorene-2-carbonitrile typically involves the reaction of fluorene derivatives with butyl groups and a cyano group. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
9,9-Dibutyl-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9,9-Dibutyl-9H-fluorene-2-carbonitrile has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of 9,9-Dibutyl-9H-fluorene-2-carbonitrile involves its interaction with molecular targets and pathways. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The planar structure of the fluorene core allows for π-π stacking interactions, which can affect its behavior in electronic and photonic applications .
Comparaison Avec Des Composés Similaires
9,9-Dibutyl-9H-fluorene-2-carbonitrile can be compared with other similar compounds, such as:
9,9-Dimethyl-9H-fluorene-2-carbonitrile: This compound has methyl groups instead of butyl groups, which can affect its physical and chemical properties.
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: This compound is used in the synthesis of polymer semiconductors and has different functional groups that influence its applications.
9,9-Dioctyl-2,7-dibromofluorene: This compound is used in the synthesis of polymer semiconductors and has bromine atoms that affect its reactivity.
The uniqueness of this compound lies in its specific combination of butyl groups and a cyano group, which confer distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
88223-30-7 |
|---|---|
Formule moléculaire |
C22H25N |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
9,9-dibutylfluorene-2-carbonitrile |
InChI |
InChI=1S/C22H25N/c1-3-5-13-22(14-6-4-2)20-10-8-7-9-18(20)19-12-11-17(16-23)15-21(19)22/h7-12,15H,3-6,13-14H2,1-2H3 |
Clé InChI |
HOTXKENOHKMNFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#N)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)


![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)

![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)



![N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14401369.png)
![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)
